molecular formula C8H15Cl2N3O2 B2988274 H-His-OEt2.HCl CAS No. 35166-54-2

H-His-OEt2.HCl

Cat. No.: B2988274
CAS No.: 35166-54-2
M. Wt: 256.13 g/mol
InChI Key: XAWDMXNJDWMHCN-UHFFFAOYSA-N
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Description

H-His-OEt2.HCl is a chemical compound used in scientific research . Its applications range from drug synthesis to peptide coupling, making it an invaluable tool for advancing scientific knowledge.


Molecular Structure Analysis

The molecular formula of this compound is C8H15Cl2N3O2 . The average mass is 256.130 Da and the mono-isotopic mass is 255.054138 Da .

Scientific Research Applications

Synthetic Models for Enzyme Functions

The research on synthetic Fe/Cu complexes aims to unravel the complexities of heme-copper oxidases (HCOs), which are crucial for the reduction of dioxygen to water in respiratory chains. This study highlights the significance of synthetic model chemistry in understanding the biochemistry of dioxygen reduction, including the movements of protons and electrons, which are pivotal for ATP synthesis and cellular respiration (Adam et al., 2018).

Advanced Oxidation Techniques

The classic Fenton's peroxidation process, involving the activation of hydrogen peroxide (H2O2) by iron salts, is a potent method for the degradation of various pollutants. This advanced oxidation technique is highly effective in destroying hazardous organic compounds in water, showcasing its utility in environmental clean-up and pollution control (Neyens & Baeyens, 2003).

Hydrogen Bond Acceptors in Chemical Contexts

A study on ylides containing nitrogen, oxygen, or carbon atoms as heavy atoms delves into their behavior as hydrogen bond acceptors. This research provides valuable insights into the formation of strong hydrogen bonds, including those that could be considered low-barrier hydrogen bonds (LBHBs), thus contributing to a deeper understanding of hydrogen bonding mechanisms in various chemical and biological processes (Rozas et al., 2000).

Safety and Hazards

H-His-OEt2.HCl is considered hazardous. It may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWDMXNJDWMHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657598
Record name Ethyl histidinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-54-2
Record name Ethyl histidinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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